molecular formula C15H12FN B8749014 1H-Indole, 3-(4-fluorophenyl)-1-methyl- CAS No. 93957-59-6

1H-Indole, 3-(4-fluorophenyl)-1-methyl-

Cat. No. B8749014
CAS RN: 93957-59-6
M. Wt: 225.26 g/mol
InChI Key: VWODPNVWAQYCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05354772

Procedure details

78.5 ml. (0.84 mole) of phosphorus oxychloride is added dropwise over a 20 min. period to 213 ml. of dimethylformamide stirred at 0° C. under nitrogen, the temperature of the reaction mixture not being allowed to exceed 10° C. The reaction mixture is heated to 80° C., a solution of 163.5 g. (0.727 mole) of 3-(4'-fluorophenyl)-1-methylindole in 270 ml. of dimethylformamide is added at a rate such that the temperature of the reaction mixture is maintained at 81°-83° C., the reaction mixture is maintained at 80°-81° C. for 5 hours and cooled to 10° C., and 1 l. of 15% sodium hydroxide solution is added dropwise at a rate such that the temperature of the reaction mixture is maintained at 35°-40° C., the reaction mixture being stirred under nitrogen throughout. The reaction mixture is cooled to 25° C., and the solids are collected by filtration, washed three times with 500 ml. portions of water and dissolved in 500 ml. of methylene chloride. The methylene chloride solution is filtered through 500 ml. of silica gel (70-230 mesh A.S.T.M.) and the silica gel is carefully washed with 2 l. of methylene chloride. The methylene chloride solutions are combined and concentrated to a volume of 300 ml. at reduced pressure, 300 ml. of absolute ethanol is added, and the reaction mixture is distilled until the internal temperature reaches 78° C. The reaction mixture is cooled to 0° C. and the precipitated bright yellow product is collected by filtration and vacuum dried at room temperature (153.9 g. (84%)), m.p. 80.5°-81.5° C. A slightly less pure second crop may be obtained from the mother liquor.
Quantity
0.84 mol
Type
reactant
Reaction Step One
Quantity
0.727 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH3:22])[CH:14]=2)=[CH:9][CH:8]=1.[OH-].[Na+].CN(C)[CH:27]=[O:28]>>[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH3:22])[C:14]=2[CH:27]=[O:28])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.84 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.727 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture being stirred under nitrogen throughout
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 10° C
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 81°-83° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is maintained at 80°-81° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 35°-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration
WASH
Type
WASH
Details
washed three times with 500 ml
DISSOLUTION
Type
DISSOLUTION
Details
portions of water and dissolved in 500 ml
FILTRATION
Type
FILTRATION
Details
The methylene chloride solution is filtered through 500 ml
WASH
Type
WASH
Details
of silica gel (70-230 mesh A.S.T.M.) and the silica gel is carefully washed with 2 l
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 300 ml
ADDITION
Type
ADDITION
Details
of absolute ethanol is added
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled until the internal temperature
CUSTOM
Type
CUSTOM
Details
reaches 78° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitated bright yellow product is collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried at room temperature (153.9 g. (84%)), m.p. 80.5°-81.5° C
CUSTOM
Type
CUSTOM
Details
A slightly less pure second crop may be obtained from the mother liquor

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.